molecular formula C15H19NO4 B2970819 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156315-68-2

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B2970819
CAS No.: 1156315-68-2
M. Wt: 277.32
InChI Key: ONBXJQUWYCPESX-UHFFFAOYSA-N
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Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (CAS: 1153231-92-5) features a benzo[b][1,4]dioxin scaffold linked via a methanone group to a 3-(hydroxymethyl)piperidine moiety. Its molecular formula is C₁₄H₁₇NO₄ (MW: 263.29 g/mol), and it is typically stored at 2–8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-10-11-2-1-5-16(9-11)15(18)12-3-4-13-14(8-12)20-7-6-19-13/h3-4,8,11,17H,1-2,5-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXJQUWYCPESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the dihydrobenzo[b][1,4]dioxin core This can be achieved through a Diels-Alder reaction involving a suitable diene and a dienophile

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dihydrobenzo[b][1,4]dioxin ring can be oxidized to form the corresponding benzo[b][1,4]dioxin.

  • Reduction: : Reduction reactions can be performed on the compound to modify its functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Formation of benzo[b][1,4]dioxin derivatives.

  • Reduction: : Reduced derivatives with modified functional groups.

  • Substitution: : Substituted derivatives with different substituents on the rings.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Piperazine Derivatives

Key Structural Variations and Properties
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-(Hydroxymethyl)piperidine C₁₄H₁₇NO₄ 263.29 Enhanced polarity, potential H-bonding
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone Piperidine (no hydroxymethyl) C₁₄H₁₅NO₃ 245.28 Lower polarity, simpler structure
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone 4-(Hydroxymethyl)piperidine C₁₄H₁₇NO₄ 263.29 Positional isomer of target; altered spatial orientation
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone Piperazine (no hydroxymethyl) C₁₃H₁₅N₂O₃ 245.28 Increased basicity due to piperazine

Key Observations :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., CAS 208652-71-5) .
  • Positional isomerism (3- vs. 4-hydroxymethyl) may influence receptor binding or metabolic stability .

Thiazole-Linked Derivatives

Structure-Activity Relationship (SAR) :

  • Amino substituents on thiazole influence CDK9 inhibition. Piperidine groups enhance activity compared to ethylamino .
  • The benzo[b][1,4]dioxin moiety is critical for scaffold stability and binding interactions.

Oxadiazole-Linked Derivatives

Physicochemical Properties and Design
Compound Substituent Purity (%) Key Functional Groups References
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) Thiomethoxy 95.0 Sulfur-containing group
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) Trifluoromethyl 99.0 Electron-withdrawing group

Comparison Insights :

  • Electron-withdrawing groups (e.g., trifluoromethyl) may enhance metabolic stability but reduce solubility .

JNK3 Inhibitors with Complex Scaffolds

Compound Structure IC₅₀ (JNK3) Selectivity (JNK1/JNK2) References
(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b) Dihydroxyimidazole-pyrimidine 9.7 nM >100-fold

Key Findings :

  • The dihydroxyimidazole moiety in 35b enhances JNK3 inhibition (IC₅₀ = 9.7 nM) via dual hydrogen bonding .
  • The target compound’s simpler structure lacks this complexity but may offer advantages in synthetic accessibility.

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, also known by its CAS number 1153231-92-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacodynamics, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_4, with a molecular weight of 277.31 g/mol. The structure features a dihydrobenzo[dioxin] moiety linked to a hydroxymethylpiperidine group via a methanone functional group. The structural representation can be summarized as follows:

Structure C1CN(CCC1CO)C(=O)C2COC3=CC=CC=C3O2\text{Structure }C_1CN(CCC1CO)C(=O)C_2COC_3=CC=CC=C_3O_2

Synthesis Methods

Synthesis of this compound can be achieved through various chemical pathways. Notably, the synthesis involves the formation of the piperidine ring followed by the introduction of the dioxin moiety. A common approach includes:

  • Starting Materials : Utilizing 2,3-dihydrobenzo[b][1,4]dioxin as a precursor.
  • Reactions : Performing reactions such as alkylation and acylation to introduce functional groups.
  • Purification : Employing chromatographic techniques to purify the final product.

Pharmacodynamics

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Studies suggest that this compound may influence serotonin and norepinephrine levels in the brain, contributing to its antidepressant properties.
  • Neuroprotective Activity : There is evidence indicating that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Depression Models : In rodent models of depression, administration of this compound resulted in significant reductions in behavioral despair compared to control groups.
  • Neuroprotection Assessment : In vitro studies showed that the compound reduced cell death in neural cell cultures exposed to neurotoxic agents.

Toxicological Profile

While promising in therapeutic applications, it is crucial to assess the toxicological profile:

ParameterValue
Acute ToxicityHarmful if swallowed
Skin IrritationCauses irritation
MutagenicityNot extensively studied

Q & A

Basic Research Question

  • ¹H-NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm, integrating for 4H) and hydroxymethyl protons (δ 3.5–4.0 ppm, split due to piperidine ring coupling) .
  • ¹³C-NMR : Confirm the carbonyl resonance (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm).
  • Elemental analysis : Validate molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
  • HPLC : Assess purity (>95% peak area at 254 nm) and retention time consistency .

How to design experiments to assess the compound’s stability under varying pH and temperature?

Advanced Research Question

  • Accelerated stability studies : Incubate the compound at pH 3–9 (buffered solutions) and temperatures (25–60°C) for 1–4 weeks.
  • Analytical endpoints : Monitor degradation via HPLC for new peaks or shifts in retention time. Use mass spectrometry to identify degradation products (e.g., hydrolysis of the hydroxymethyl group) .
  • Storage recommendations : Store in anhydrous conditions (<5% humidity) at −20°C to prevent hydrolysis, as per safety guidelines .

What are the key considerations for purifying this compound using chromatography?

Basic Research Question

  • Solvent selection : Use ethyl acetate/hexane (3:7) for silica-based columns to balance polarity and resolution.
  • Detector wavelength : 254 nm (UV-active aromatic system) for optimal peak detection.
  • Avoid aqueous phases : The hydroxymethyl group may interact with residual water, reducing yield .

How to analyze conflicting cytotoxicity data between in vitro and in silico models?

Advanced Research Question

  • In vitro validation : Use dose-response curves (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7) to account for variability .
  • Computational adjustments : Refine docking models (e.g., AutoDock Vina) by incorporating solvent-accessible surface area (SASA) parameters for the dihydrodioxin moiety .
  • Structural analogs : Compare with compounds like triazole derivatives to identify steric or electronic factors influencing activity .

Which functional groups in the compound may influence its reactivity?

Basic Research Question

  • Hydroxymethyl group (-CH₂OH) : Prone to oxidation; requires protection (e.g., silylation) during synthesis .
  • Dihydrodioxin ring : Stabilizes aromaticity but may undergo ring-opening under strong acidic/basic conditions .
  • Piperidine nitrogen : Participates in hydrogen bonding, affecting solubility and receptor interactions .

Methodological approaches to determine binding affinity using computational models?

Advanced Research Question

  • DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic regions in the dihydrodioxin and piperidine moieties .
  • Molecular docking : Simulate interactions with targets (e.g., kinases) using software like Schrödinger, focusing on π-π stacking (aromatic ring) and hydrogen bonding (hydroxymethyl group) .
  • MD simulations : Assess binding stability over 100 ns trajectories to validate docking results .

How to validate the purity of the compound post-synthesis?

Basic Research Question

  • HPLC : Ensure a single peak with retention time matching reference standards (e.g., 11.35 min for related benzoylpiperidine derivatives) .
  • Elemental analysis : Confirm C, H, N content (e.g., C: 72.04%, H: 5.51%, N: 12.60% for analogs) .
  • TLC : Use silica plates (Rf ~0.4 in ethyl acetate/hexane) for rapid purity assessment.

Strategies for optimizing yield in multi-step synthesis involving sensitive intermediates?

Advanced Research Question

  • Inert conditions : Use Schlenk lines for air-sensitive steps (e.g., hydroxymethyl group reactions) .
  • Protecting groups : Temporarily protect reactive sites (e.g., TBSCl for -CH₂OH) to prevent side reactions .
  • Real-time monitoring : Employ in situ FTIR to track reaction progress and minimize over-reaction .

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